2-Methoxy-4-nitrobenzenediazonium
Overview
Description
Synthesis Analysis
The synthesis of 2-Methoxy-4-nitrobenzenediazonium derivatives often involves the diazotization of aromatic amines, followed by the introduction of methoxy and nitro groups into the benzene ring. Hall and Howey (1984) discussed the initiation of cationic polymerization by nitro-substituted aromatic diazonium ions, highlighting the effectiveness of p-nitrobenzenediazonium tetrafluoroborate, a related compound, in polymerization processes (Hall & Howey, 1984).
Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-nitrobenzenediazonium compounds features an aromatic benzene ring substituted with methoxy and nitro groups. This configuration imparts unique electronic properties, affecting its reactivity and interaction with other molecules. Ebert et al. (2012) provided insights into the molecular structure of similar indazole derivatives, emphasizing the impact of substituents on molecular geometry and stability (Ebert, Köckerling, & Mamat, 2012).
Chemical Reactions and Properties
2-Methoxy-4-nitrobenzenediazonium participates in a variety of chemical reactions, including azo coupling, nucleophilic substitution, and polymerization. These reactions are crucial for synthesizing functional polymers and other complex organic molecules. For example, Micheletti et al. (2017) explored azo coupling reactions with hydroxy and methoxy benzene derivatives, illustrating the compound's versatility in forming diverse chemical structures (Micheletti et al., 2017).
Physical Properties Analysis
The physical properties of 2-Methoxy-4-nitrobenzenediazonium, such as solubility, melting point, and crystalline structure, are influenced by its molecular configuration. These properties are essential for determining its applicability in different chemical processes and material synthesis. The work by Fun et al. (1997) on methoxybenzene derivatives sheds light on how substituents affect the compound's physical characteristics, including crystalline formation and hydrogen bonding patterns (Fun et al., 1997).
Chemical Properties Analysis
The chemical properties of 2-Methoxy-4-nitrobenzenediazonium, such as reactivity towards nucleophiles, electrophiles, and its role in initiating polymerization, are central to its utility in organic synthesis and material science. The study by Pandurangappa and Ramakrishnappa (2006) on the voltammetric characterization of derivatized carbon powder with 2-methoxy-4-nitrophenyl groups demonstrates the compound's potential in modifying material surfaces for electrochemical applications (Pandurangappa & Ramakrishnappa, 2006).
Scientific Research Applications
1. Electrochemical Characterization
Malingappa Pandurangappa and T. Ramakrishnappa (2006) explored the electrochemical behavior of carbon powder functionalized with 2-methoxy-4-nitrophenyl groups, achieved through the reduction of 2-methoxy-4-nitrobenzenediazonium. This research highlights an inexpensive method to modify carbon particle surfaces, with potential applications in electrochemistry and materials science (Pandurangappa & Ramakrishnappa, 2006).
2. Functional Polymers
F. Xi, W. Basset, and O. Vogl (1984) synthesized new compounds through reactions involving 4-methoxy-2-nitrobenzenediazonium chloride. Their study contributes to the field of polymer chemistry, particularly in creating functional polymers with specific properties (Xi, Basset, & Vogl, 1984).
3. Azo Coupling Reactions
Research by J. Ronaldson (1981) demonstrated azo coupling reactions using p-nitrobenzenediazonium chloride with guaiacol (2-methoxyphenol). These reactions are significant in organic chemistry, particularly in synthesizing azo compounds, which have wide-ranging applications including dyes and pigments (Ronaldson, 1981).
4. Kinetics of Azo Coupling Reactions
C. Boga et al. (2002) conducted kinetic investigations of azo coupling reactions involving 4-methoxy- and 4-nitrobenzenediazonium. Understanding these reaction kinetics can inform the synthesis of azo dyes and related compounds (Boga et al., 2002).
5. Photoreagents for Protein Crosslinking
P. Jelenc, C. Cantor, and S. Simon (1978) identified 4-nitrophenyl ethers, including derivatives of 2-methoxy-4-nitrophenyl, as effective photoreagents for protein crosslinking and affinity labeling in biological studies (Jelenc, Cantor, & Simon, 1978).
Safety And Hazards
While specific safety and hazards information for 2-Methoxy-4-nitrobenzenediazonium is not available in the search results, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding inhalation or ingestion, and wearing appropriate personal protective equipment .
properties
IUPAC Name |
2-methoxy-4-nitrobenzenediazonium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N3O3/c1-13-7-4-5(10(11)12)2-3-6(7)9-8/h2-4H,1H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCONCWPZAHEPSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N3O3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872275 | |
Record name | Benzenediazonium, 2-methoxy-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-nitrobenzenediazonium | |
CAS RN |
27761-26-8 | |
Record name | Fast Red B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27761-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenediazonium, 2-methoxy-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027761268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 2-methoxy-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 2-methoxy-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-4-nitrobenzenediazonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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